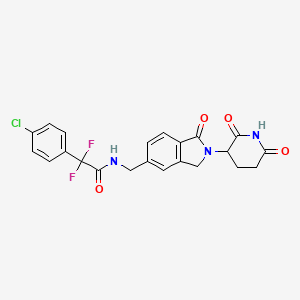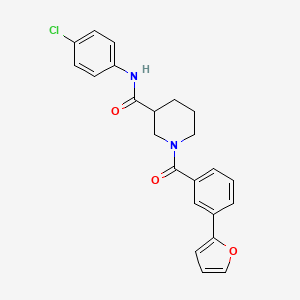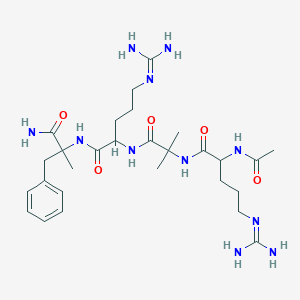
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2
概要
説明
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2, also known as Cenupatide, is a synthetic peptide compound. It is a urokinase plasminogen activator receptor (uPAR) inhibitor. This compound has shown potential in improving kidney lesions in a rat model of STZ-induced diabetes by inhibiting the binding of uPAR to formyl peptide receptors (FPRs) and reducing the up-regulation of urokinase plasminogen activator (uPA) levels and activity .
科学的研究の応用
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is studied for its role in inhibiting uPAR and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications in treating kidney lesions and other conditions related to uPAR activity.
Industry: It is used in the development of peptide-based drugs and diagnostic tools.
準備方法
The synthesis of Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial production methods for peptides like this compound often involve large-scale SPPS with automated synthesizers to ensure high yield and purity .
化学反応の分析
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and the target residues .
作用機序
Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 exerts its effects by inhibiting the binding of uPAR to formyl peptide receptors (FPRs). This inhibition reduces the activity of uPA, which is involved in various cellular processes, including cell migration and tissue remodeling. By modulating these pathways, the compound can improve kidney lesions and potentially other conditions related to uPAR activity .
類似化合物との比較
Similar compounds to Ac-DL-Arg-Aib-DL-Arg-DL-aMePhe-NH2 include other uPAR inhibitors and peptides with similar sequences. Some of these compounds are:
Ac-Arg-Aib-Arg-α(Me)Phe-NH2: Another uPAR inhibitor with a slightly different sequence.
UPARANT: A related compound with similar inhibitory effects on uPAR.
This compound is unique due to its specific sequence and the combination of amino acids, which confer its particular inhibitory properties and potential therapeutic applications .
特性
CAS番号 |
1006388-38-0 |
|---|---|
分子式 |
C28H47N11O5 |
分子量 |
617.7 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[1-[[(2S)-1-[[(2S)-1-amino-2-methyl-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C28H47N11O5/c1-17(40)36-19(12-8-14-34-25(30)31)21(41)38-27(2,3)24(44)37-20(13-9-15-35-26(32)33)22(42)39-28(4,23(29)43)16-18-10-6-5-7-11-18/h5-7,10-11,19-20H,8-9,12-16H2,1-4H3,(H2,29,43)(H,36,40)(H,37,44)(H,38,41)(H,39,42)(H4,30,31,34)(H4,32,33,35)/t19-,20-,28-/m0/s1 |
InChIキー |
JDNFBDNDFFJJIB-JVAKCPTJSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(C)(C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@](C)(CC1=CC=CC=C1)C(=O)N |
SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N |
正規SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(C)(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)(CC1=CC=CC=C1)C(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cenupatide free base, Cenupatide; Ac-Arg-Aib-Arg-α(Me)Phe-NH2); UPARANT; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


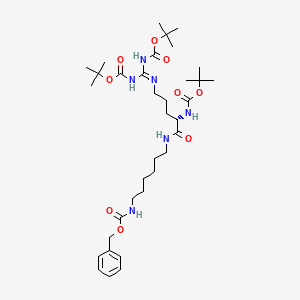
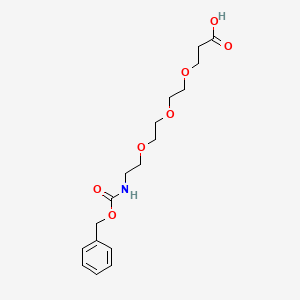
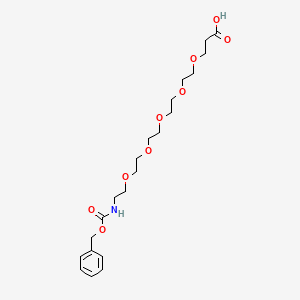
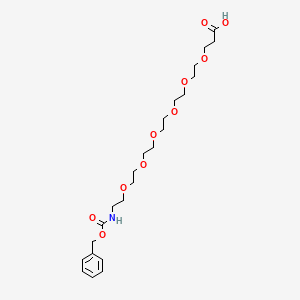
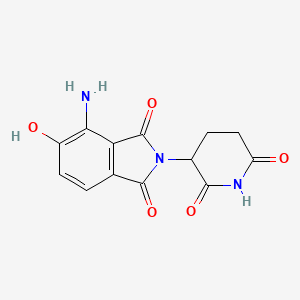
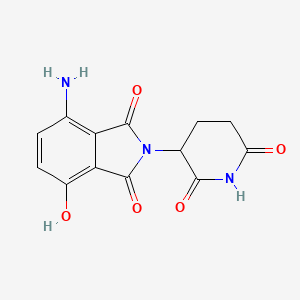

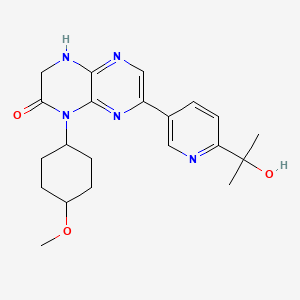

![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)
